molecular formula C11H14Cl2N2S B2700827 N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride CAS No. 2172499-15-7

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride

Cat. No.: B2700827
CAS No.: 2172499-15-7
M. Wt: 277.21
InChI Key: XXQNFNSBQDEIIW-UHFFFAOYSA-N
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Description

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the aniline and methyl groups. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the N-methyl and aniline groups enhances its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.2ClH/c1-8-13-11(7-14-8)9-4-3-5-10(6-9)12-2;;/h3-7,12H,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQNFNSBQDEIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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